molecular formula C22H23ClN6O3 B2576466 ethyl 4-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate CAS No. 1326889-01-3

ethyl 4-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate

Cat. No.: B2576466
CAS No.: 1326889-01-3
M. Wt: 454.92
InChI Key: MIBUKYMRHOIHTE-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 4-chlorophenyl group at position 1, a pyridin-3-yl group at position 5, and a piperidine-4-amido moiety linked to an ethyl carboxylate ester. This structure combines pharmacophoric elements (chlorophenyl, pyridine, triazole, and piperidine) known for diverse bioactivities, including antitumor and enzyme inhibitory effects .

Properties

IUPAC Name

ethyl 4-[[1-(4-chlorophenyl)-5-pyridin-3-yltriazole-4-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6O3/c1-2-32-22(31)28-12-9-17(10-13-28)25-21(30)19-20(15-4-3-11-24-14-15)29(27-26-19)18-7-5-16(23)6-8-18/h3-8,11,14,17H,2,9-10,12-13H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBUKYMRHOIHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a [Huisgen 1,3-dipolar cycloaddition](https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra

Biological Activity

Ethyl 4-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a distinctive structure characterized by a triazole ring, a piperidine moiety, and substituted phenyl and pyridine groups. Its molecular formula is C23H21ClN6O2C_{23}H_{21}ClN_6O_2 with a molecular weight of approximately 435.89 g/mol. The presence of the triazole ring is particularly noteworthy as it is often associated with various pharmacological activities.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The triazole moiety can facilitate binding to targets involved in various signaling pathways:

  • Inhibition of Kinases : Compounds with similar structures have been shown to inhibit kinases like c-Met, which plays a crucial role in cancer progression. For instance, derivatives of triazole fused with other heterocycles have demonstrated significant inhibition against over 200 c-Met kinases with IC50 values in the nanomolar range .
  • Antimicrobial Activity : Research indicates that triazole derivatives exhibit potent anti-tubercular activity. A related study reported IC90 values ranging from 3.73 to 4.00 µM for certain triazole derivatives against Mycobacterium tuberculosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of the 4-chlorophenyl group enhances lipophilicity and may improve binding affinity to target proteins. Conversely, modifications at the pyridine or piperidine positions can significantly alter pharmacokinetic properties and efficacy.
  • Triazole Ring Modifications : Variations in substituents on the triazole ring have been linked to changes in potency against specific biological targets. For example, compounds with electron-withdrawing groups showed improved activity against certain kinases .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Anti-Cancer Activity : A related compound demonstrated selective inhibition of cancer cell proliferation in vitro, showing promise as a therapeutic agent for non-small cell lung cancer .
  • Antimicrobial Properties : Another study highlighted the effectiveness of triazole derivatives against Mycobacterium tuberculosis, emphasizing their potential as anti-tubercular agents .
  • Cytotoxicity Assessments : In vitro tests on human embryonic kidney cells indicated that many triazole derivatives are non-toxic, suggesting a favorable safety profile for further development .

Data Tables

PropertyValue
Molecular FormulaC23H21ClN6O2C_{23}H_{21}ClN_6O_2
Molecular Weight435.89 g/mol
LogP3.819
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Polar Surface Area59.612

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate
  • Structure : Lacks the 4-chlorophenyl and piperidine-4-amido groups; instead, it has a simple phenyl group at position 1.
  • Activity : Exhibited 30% growth inhibition in NCI-H522 lung cancer cells (GP = 70.94%) .
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid
  • Structure : Contains a trifluoromethyl group at position 5 and a carboxylic acid instead of the ethyl carboxylate.
  • Activity : Demonstrated GP = 68.09% against NCI-H522 cells, with high apoptosis induction in multiple tumor lines .
  • Comparison : The trifluoromethyl group enhances metabolic stability and lipophilicity, whereas the target compound’s pyridin-3-yl group may offer π-π stacking advantages. The ethyl carboxylate in the target compound could reduce acidity, improving cell membrane permeability compared to the carboxylic acid .

Role of Heterocyclic Systems

2-(4-Chlorophenyl)-3-(1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine (15e)
  • Structure : Incorporates an imidazo[1,2-a]pyridine system fused to the triazole, with a pyridin-2-ylmethyl substituent.
  • Activity : Achieved 83% yield in synthesis and demonstrated moderate antitumor activity .
  • In contrast, the target compound’s piperidine-4-amido group introduces conformational flexibility, possibly favoring interactions with enzymes like c-Met kinase .
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate
  • Synthesis : Prepared via reflux in triethylorthoformate (75% yield). Intramolecular hydrogen bonds (C–H⋯O/N) stabilize the crystal structure .
  • Comparison: The target compound’s synthesis may involve similar azide-alkyne cycloaddition or amide coupling. The ethoxymethyleneamino group in this analog introduces rotational constraints, while the target compound’s piperidine-4-amido allows for greater torsional freedom .

Pharmacokinetic and Physicochemical Properties

(S)-Ethyl 4-((4-chlorophenyl)(4-(diphenylphosphanylyl)pyridin-2-yl)methoxy)piperidine-1-carboxylate
  • Structure : Shares the 4-chlorophenyl and piperidine carboxylate motifs but includes a diphenylphosphine group.
  • Synthesis : Prepared via phosphorus ligand coupling (63% yield) .
  • Comparison : The phosphine group may facilitate metal coordination, useful in catalytic applications. The target compound’s amide linkage instead of a phosphine suggests a focus on hydrogen-bond-driven biological targeting rather than metal interaction .

Tabulated Comparison of Key Compounds

Compound Name Substituents (Position) Bioactivity (GP% or Yield) Key Features Reference
Ethyl 4-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate 1: 4-ClPh; 5: Pyridin-3-yl; 4: Amido N/A Piperidine amido, ethyl carboxylate
Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate 1: Ph; 5: Pyridin-3-yl GP = 70.94% Simpler phenyl substituent
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 1: 4-ClPh; 5: CF3; 4: COOH GP = 68.09% Trifluoromethyl, carboxylic acid
Compound 15e (imidazo[1,2-a]pyridine derivative) Imidazo-triazole hybrid 83% yield Planar rigidity

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